Home > Products > Screening Compounds P46676 > 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride
3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride - 2219419-45-9

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride

Catalog Number: EVT-2976188
CAS Number: 2219419-45-9
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

  • Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in leukemia treatment. It exerts its therapeutic effect by specifically targeting and inhibiting the activity of tyrosine kinases. []
  • Relevance: While Imatinib does not contain the tetrahydrofuran (oxolane) ring present in 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride, it shares the core structure of a substituted pyrimidine ring linked to a phenyl ring with an amine linker. Both compounds also feature an amine-containing substituent, highlighting a structural similarity despite differing therapeutic targets. []

Avanafil (1) and its derivatives

  • Compound Description: Avanafil is a known phosphodiesterase 5 (PDE5) inhibitor used for treating erectile dysfunction. Researchers utilized a PDE5 inhibitor library, including Avanafil and its derivatives, as a starting point to discover PDE10A inhibitors due to the homology between PDE10A and PDE5. []
  • Relevance: Though Avanafil and its derivatives are PDE inhibitors and not directly related to the structure of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride, the research highlights the exploration of diverse chemical structures with potential for different therapeutic applications. This approach suggests the possibility of modifying the core structure of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride to target other enzymatic pathways, similar to the modifications made to Avanafil derivatives for PDE10A inhibition. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

  • Compound Description: Compound 37d is a novel quinazoline derivative identified as a potent cyclin-dependent kinase (CDK) inhibitor. It exhibits antitumor activity in hematologic malignancies by inducing cell cycle arrest and apoptosis. []
  • Relevance: This compound showcases the versatility of pyrimidine derivatives in medicinal chemistry. Although Compound 37d incorporates a quinazoline scaffold instead of the tetrahydrofuran ring found in 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride, both compounds illustrate the utilization of a substituted pyrimidine ring as a central structural element for achieving specific biological activities. []

N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives

  • Compound Description: These derivatives function as potent Mnk2 inhibitors, demonstrating anti-proliferative activity against MV4-11 AML cells by reducing phosphorylated eIF4E levels and inducing apoptosis. []
  • Relevance: Similar to 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride, these derivatives are built around a central N-phenylpyrimidin-2-amine core. This structural similarity, despite the different heterocyclic substituents (pyrrole vs. tetrahydrofuran), highlights the significance of this core structure in designing molecules with biological activity. []

1-Isonicotinoyl-4-phenylthiosemicarbazide and its derivatives

  • Compound Description: 1-Isonicotinoyl-4-phenylthiosemicarbazide serves as a precursor to two heterocyclic derivatives: a 1,3,4-oxadiazole and a 1,2,4-triazole. These compounds were synthesized and characterized for their structural properties and antioxidant activity. []
  • Relevance: While not directly analogous to 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride, this research highlights the diverse range of heterocyclic compounds that can be synthesized and explored for biological activities, further emphasizing the potential of modifying the 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride scaffold for broader applications. []

Chiral dialkyl 2-(substituted-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)methyl) malonate derivatives

  • Compound Description: Synthesized via an asymmetric Mannich reaction, these chiral β-amino acid ester derivatives contain a 4-(pyridin-3-yl)pyrimidin-2-yl amine moiety and exhibit antiviral activity against the tobacco mosaic virus. []
  • Relevance: Although structurally distinct from 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride, these derivatives highlight the significance of pyrimidine-containing compounds in medicinal chemistry, particularly for antiviral applications. The presence of a substituted pyrimidine ring as a shared feature underscores the potential of exploring this chemical class for developing novel antiviral agents. []

(3,4-Diaryl-3H-thiazol-2-ylidene)pyrimidin-2-yl amine derivatives

  • Compound Description: These compounds feature a pyrimidine ring linked to a thiazole moiety and were synthesized and characterized for their potential biological activities. []
  • Relevance: These derivatives highlight the structural diversity achievable by attaching various heterocycles to the pyrimidine ring. While 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride utilizes a tetrahydrofuran ring, these compounds incorporate a thiazole ring, demonstrating the adaptability of pyrimidine-based structures for creating diverse chemical entities with potential biological activities. []
Overview

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyrimidine ring and an oxolane (tetrahydrofuran) moiety. Its molecular formula is C8H12ClN3OC_8H_{12}ClN_3O, and it has a molecular weight of 201.65 g/mol. This compound is of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Source

The compound is synthesized through specific chemical reactions involving pyrimidine derivatives and oxolane compounds. It can be obtained from specialized chemical suppliers or synthesized in laboratory settings using established synthetic methods.

Classification

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as a pyrimidine derivative, which is significant in pharmaceutical chemistry due to the biological activities associated with pyrimidine-based compounds.

Synthesis Analysis

Methods

The synthesis of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride typically involves the following steps:

  1. Starting Materials: The synthesis begins with pyrimidine derivatives and oxolane or tetrahydrofuran.
  2. Reaction Conditions: The reaction is usually conducted under controlled conditions, often utilizing solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
  3. Catalysts: Catalysts may be employed to enhance reaction rates and yields, with common choices including Lewis acids or transition metal catalysts.

Technical Details

The reaction mechanism generally involves nucleophilic substitution where the amine group from the oxolane reacts with the pyrimidine derivative. The formation of hydrochloride salt is achieved by reacting the amine with hydrochloric acid post-synthesis to improve solubility and stability.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride features:

  • Oxolane Ring: A five-membered ring containing one oxygen atom.
  • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms at positions 1 and 3.

The spatial arrangement of these rings contributes to the compound's reactivity and potential biological activity.

Data

  • Molecular Formula: C8H12ClN3OC_8H_{12}ClN_3O
  • Molecular Weight: 201.65 g/mol
  • CAS Number: 2551120-21-7
Chemical Reactions Analysis

Reactions

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride can undergo several types of chemical reactions:

  1. Oxidation: The amine group can be oxidized to form corresponding oxo derivatives.
  2. Reduction: Reduction reactions may yield secondary or tertiary amines.
  3. Substitution Reactions: The compound can participate in nucleophilic substitutions where functional groups are introduced at various positions on the pyrimidine or oxolane rings.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature, pressure, and pH are crucial for optimizing yields.

Mechanism of Action

The mechanism of action for 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride involves its interaction with biological targets, primarily enzymes and receptors within cells.

  1. Binding Affinity: The compound may bind to specific sites on enzymes, altering their activity.
  2. Biochemical Pathways: By modulating enzyme activity, it can influence various biochemical pathways, potentially leading to therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to the presence of the amine group.

Chemical Properties

The compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile is influenced by the functional groups present in its structure.

PropertyValue
Molecular Weight201.65 g/mol
Melting PointNot specified
SolubilitySoluble in water and ethanol
StabilityStable under normal conditions
Applications

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride has diverse applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential therapeutic properties against various diseases.
  2. Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  3. Biological Research: Employed in studies focused on enzyme interactions and biochemical pathways, contributing to drug discovery efforts.
Introduction to 3-(Pyrimidin-2-yl)oxolan-3-amine Hydrochloride in Contemporary Research

Nomenclature and Structural Taxonomy in Heterocyclic Chemistry

The systematic IUPAC designation 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride precisely defines this bifunctional heterocyclic compound. The name specifies a protonated amine salt form where the cation consists of an oxolane (tetrahydrofuran) ring bearing both a pyrimidinyl substituent and an amino group at the C3 position, neutralized by hydrochloric acid. This nomenclature aligns with IUPAC Rule H-4.3 for fused heterocycles and salt naming conventions [5]. The core structure integrates two pharmaceutically privileged motifs: 1) a six-membered pyrimidine ring acting as a hydrogen-bond acceptor, and 2) a five-membered saturated oxygen heterocycle (oxolane) conferring three-dimensionality and solubility enhancement [6]. The hydrochloride salt formation significantly influences crystallinity and aqueous solubility, critical for bioavailability.

Table 1: Nomenclature and Structural Descriptors

Designation TypeName/DescriptorChemical Significance
Systematic IUPAC3-(Pyrimidin-2-yl)oxolan-3-amine hydrochlorideFormal name reflecting protonated amine salt
Core Heterocycle 1PyrimidineAromatic diazine ring; planar hydrogen-bond acceptor
Core Heterocycle 2Oxolane (tetrahydrofuran)Saturated oxygen heterocycle; enhances solubility
Stereochemical FeatureTertiary chiral centerC3 carbon bearing amine and pyrimidinyl groups; racemate unless specified
Salt FormerHydrochlorideImproves crystallinity and dissolution properties

The C3 carbon constitutes a tertiary chiral center, generating enantiomeric pairs (R/S configurations) unless synthesized as a racemate. Stereochemical assignment is confirmed via optical rotation comparisons with reference compounds like (R)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride or (R)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride [6] [9]. Spectroscopic characterization includes distinctive (^1)H-NMR resonances: pyrimidine H4/H6 protons (δ 8.5–8.9 ppm), oxolane ring protons (δ 2.0–4.5 ppm), and amine protons (exchangeable, broad peak δ 7.5–8.5 ppm). IR spectra confirm N-H stretches (~3300 cm⁻¹) and C=N/C=C absorptions (1600–1580 cm⁻¹) [5] [8].

Historical Context and Emergence in Medicinal Chemistry

The strategic incorporation of pyrimidine-oxolane hybrids emerged from two convergent trends in medicinal chemistry: 1) The exploitation of pyrimidine as a bioisostere for purines in kinase inhibition, evidenced by agents like 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines [7]; and 2) The recognition that saturated heterocycles like oxolane mitigate metabolic liabilities of purely aromatic scaffolds. This compound class evolved from early fused pyrimidine derivatives (e.g., furo[2,3-d]pyrimidines) investigated for tyrosine kinase inhibition [1] [7].

Table 2: Key Developments in Pyrimidine-Oxolane Hybrid Research

TimeframeDevelopment MilestoneResearch Impact
Pre-2010Exploration of fused furopyrimidines as cytotoxic agents (e.g., compound VIb: GI₅₀ 1.23 μM)Validated pyrimidine-furan conjugates as anticancer scaffolds
2010–2015Systematic SAR studies on pyrimidine-linked saturated O-heterocyclesDemonstrated oxolane’s superiority over furan in metabolic stability
2015–PresentRational design of 3-aminopyrimidinyl-oxolanes targeting kinase allosteric sitesAddressed selectivity issues in ATP-competitive inhibitors via novel binding modes

The compound’s specific molecular architecture—linking pyrimidine directly to a chiral oxolane-amine—represents an innovative three-dimensional pharmacophore designed to engage targets beyond classical ATP-binding sites. This departure from flat heterocyclic systems (e.g., early EGFR inhibitors) aimed to improve target selectivity and physicochemical profiles. Synthetic routes typically involve nucleophilic addition of lithiated pyrimidine to oxolan-3-one derivatives, followed by reductive amination and salt formation [5] [8]. The emergence parallels patented pyrazolo[1,5-a]pyrimidin-7-amines featuring N-(oxolan-2-ylmethyl) side chains [8] [10].

Therapeutic Relevance in Modern Drug Discovery Paradigms

This scaffold demonstrates compelling polypharmacology across oncology and infectious disease contexts, primarily through kinase modulation and nucleic acid interaction:

Kinase Inhibition and Apoptosis Induction

The pyrimidine core serves as an effective ATP-binding mimetic in kinase inhibition. Molecular docking reveals that 3-(Pyrimidin-2-yl)oxolan-3-amine derivatives occupy the hinge region of PI3Kα (VAL851), forming critical hydrogen bonds via the pyrimidine N1 nitrogen, while the oxolane oxygen engages in hydrophobic interactions with LYS802 [1]. In breast cancer models (HS 578T cell line), structural analogs like compound 10b exhibit dual PI3Kα/AKT inhibition (IC₅₀ PI3Kα = 0.175 μM; AKT = 0.411 μM), triggering G0/G1 cell cycle arrest and caspase-mediated apoptosis [1] [7]. This synergizes with microtubule-targeting agents by overcoming resistance mechanisms linked to PI3K/AKT hyperactivity [10].

Table 3: Experimental Kinase Inhibition Profiles of Key Analogsa

Target EnzymeIC₅₀ (μM)Cellular Effect (HS 578T)Structural Determinants
PI3Kα0.175 ± 0.007G0/G1 phase arrest (4.96 μM TGI)Pyrimidine N1-Val851 H-bond; oxolane-LYS802 hydrophobic contact
AKT-10.411 ± 0.02Caspase-3 activationAmine group interaction with TYR272/Asp274
VEGFR-232.9 ± 4.9Anti-angiogenesis (tubulin depolymerization)C3 substituent bulk for solvent-front adaptation

Table 4: Biological Activities in Disease Models

Therapeutic AreaObserved ActivityPotency RangeMechanistic Basis
Oncology (Breast Cancer)Antiproliferative (HS 578T)GI₅₀ 1.51 μM; TGI 4.96 μMPI3Kα/AKT dual inhibition; microtubule destabilization
Oncology (Leukemia)Cytostatic action (L1210)IC₅₀ 0.93 ± 0.0 μM (analog)dTMP synthesis disruption via thymidylate synthase binding
AntimicrobialDNA gyrase B inhibitionIC₅₀ 14.2–19.5 µg/mL (Gram-negative)Competitive inhibition at ATPase domain (homology to E. coli GyrB)

Dual Microtubule and Antimetabolite Mechanisms

Beyond kinase inhibition, the scaffold disrupts microtubule dynamics by binding at the colchicine site on β-tubulin, evidenced by competitive displacement assays (e.g., analogs with EC₅₀ 7.4 nM for microtubule depolymerization) [7] [10]. This dual kinase-microtubule targeting addresses multidrug resistance phenotypes. Additionally, halogenated derivatives (e.g., 5-iodo analogs) impair thymidylate synthase and dihydrofolate reductase, starving cells of dTMP—a mechanism validated in leukemia (CEM) and cervical cancer (HeLa) models with IC₅₀ values of 0.92–4.9 μM [7].

Emerging Antibacterial Applications

Recent studies highlight potentiation of β-lactams against resistant Staphylococcus aureus through bacterial DNA gyrase B inhibition. Docking simulations (PDB ID: 1AJ6) confirm hydrophobic enclosure of the oxolane ring within GyrB’s ATP-binding pocket, while the pyrimidine forms π-stacking with PHE88 [4] [6]. This expands utility into infectious disease domains, particularly for Gram-positive pathogens exhibiting efflux-mediated resistance.

The structural plasticity of this scaffold—amenable to modifications at the pyrimidine C4/C6, oxolane C4, or amine nitrogen—positions it as a versatile lead generator for next-generation targeted therapies addressing unmet needs in oncology and antimicrobial chemotherapy [1] [7] [10].

Properties

CAS Number

2219419-45-9

Product Name

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride

IUPAC Name

3-pyrimidin-2-yloxolan-3-amine;hydrochloride

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65

InChI

InChI=1S/C8H11N3O.ClH/c9-8(2-5-12-6-8)7-10-3-1-4-11-7;/h1,3-4H,2,5-6,9H2;1H

InChI Key

ISCVCKDMWDCNAE-UHFFFAOYSA-N

SMILES

C1COCC1(C2=NC=CC=N2)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.